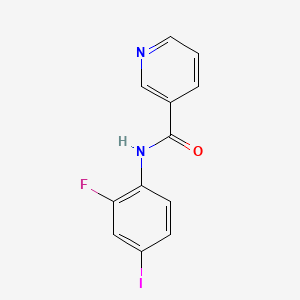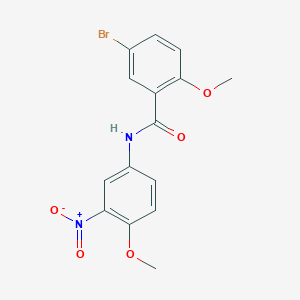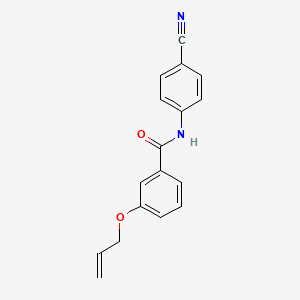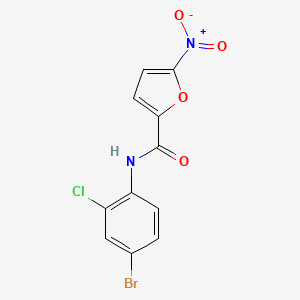![molecular formula C18H19ClN2O4 B4405575 N-[2-chloro-5-(propionylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4405575.png)
N-[2-chloro-5-(propionylamino)phenyl]-3,5-dimethoxybenzamide
Descripción general
Descripción
N-[2-chloro-5-(propionylamino)phenyl]-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known as CEP-33779 and is a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway. The aim of
Mecanismo De Acción
N-[2-chloro-5-(propionylamino)phenyl]-3,5-dimethoxybenzamide exerts its biological effects by selectively inhibiting the STAT3 pathway. STAT3 is a transcription factor that plays a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and survival. Aberrant activation of the STAT3 pathway has been implicated in the development and progression of various diseases such as cancer and inflammatory disorders. This compound inhibits the phosphorylation and activation of STAT3, thereby inhibiting its transcriptional activity and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In animal models of inflammatory diseases, this compound reduces inflammation and tissue damage. Furthermore, this compound has been shown to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-chloro-5-(propionylamino)phenyl]-3,5-dimethoxybenzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the STAT3 pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.
Direcciones Futuras
There are several future directions for the study of N-[2-chloro-5-(propionylamino)phenyl]-3,5-dimethoxybenzamide. One direction is the development of more potent and selective inhibitors of the STAT3 pathway. Another direction is the evaluation of the efficacy and safety of this compound in clinical trials for the treatment of cancer, inflammatory disorders, and neurological disorders. Furthermore, the potential synergistic effects of this compound with other drugs or therapies should be investigated. Finally, the mechanism of action of this compound should be further elucidated to better understand its biological effects.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(propionylamino)phenyl]-3,5-dimethoxybenzamide has potential applications in various fields of scientific research. This compound has been studied extensively for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and leukemia. In addition, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in various animal models of inflammatory diseases such as arthritis and colitis. Furthermore, this compound has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-4-17(22)20-12-5-6-15(19)16(9-12)21-18(23)11-7-13(24-2)10-14(8-11)25-3/h5-10H,4H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJFHLAOURIRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4405495.png)
![1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4405498.png)
![methyl 1-[4-(allyloxy)benzoyl]-1H-indole-3-carboxylate](/img/structure/B4405502.png)
![3-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4405509.png)
![8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4405529.png)
![1-[3-(4-benzylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405535.png)
![(4-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4405543.png)


![N-(5-bromo-2-pyridinyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4405559.png)
![N-allyl-2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4405574.png)

